trans-4-Methoxypyrrolidin-3-ol hydrochloride
Overview
Description
Trans-4-Methoxypyrrolidin-3-ol hydrochloride is a chemical compound with potential applications in various fields of research and industry. It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is a solid in form .
Molecular Structure Analysis
The molecular formula of trans-4-Methoxypyrrolidin-3-ol hydrochloride is C5H12ClNO2. The InChI code for this compound is 1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 .Physical And Chemical Properties Analysis
Trans-4-Methoxypyrrolidin-3-ol hydrochloride is a solid in form . It has a molecular weight of 153.61 g/mol. The compound should be stored in a refrigerator .Scientific Research Applications
Organic Synthesis and Drug Development
Synthesis of Pyrrolidine Derivatives : A study by Prasad et al. (2021) detailed the synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, utilizing trans-4-methoxypyrrolidin-3-ol hydrochloride as a precursor. This synthesis pathway is significant for developing compounds with potential biological activities, underscoring the chemical's role in creating clinically relevant drugs such as Rizatriptan and Ribavirin (Prasad et al., 2021).
Chemoenzymatic Synthesis : Kamal et al. (2004) described the chemoenzymatic enantioselective synthesis of key intermediates for a new quinolone antitumor compound, showcasing the versatility of trans-4-methoxypyrrolidin-3-ol hydrochloride in synthesizing biologically active molecules (Kamal et al., 2004).
Pharmacological Profiles
- 5-HT2A Receptor Antagonist : A pharmacological study investigated the active form of a novel 5-HT2A receptor antagonist, highlighting its potential in inhibiting platelet aggregation and offering insights into the development of new therapeutic agents (Ogawa et al., 2002).
Catalytic and Structural Applications
Catalysis and Structural Analysis : Research on new N/O spirocyclic phosphazene derivatives involving trans-4-methoxypyrrolidin-3-ol hydrochloride derivatives has shown promising results in understanding the structural and catalytic properties of these compounds. This research opens up new avenues for the application of these compounds in catalysis and structural analysis (Işıklan et al., 2010).
Corrosion Inhibition : The use of related compounds in corrosion inhibition demonstrates the potential of trans-4-methoxypyrrolidin-3-ol hydrochloride derivatives in material science, particularly in protecting metals against corrosion in acidic environments (Bentiss et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(3S,4S)-4-methoxypyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYFNYDVGSRXSM-FHAQVOQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNC[C@@H]1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Methoxypyrrolidin-3-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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